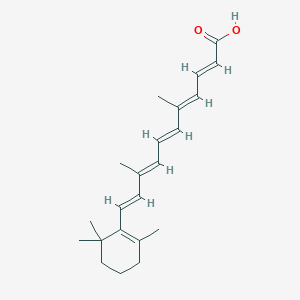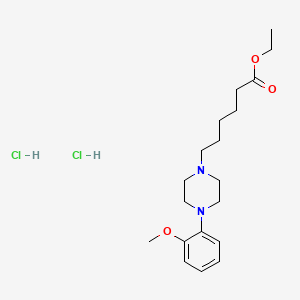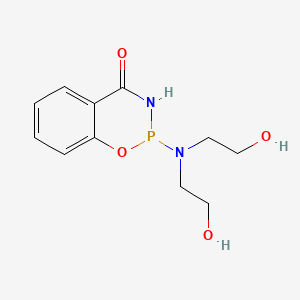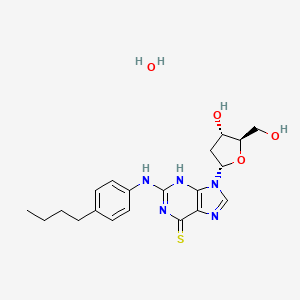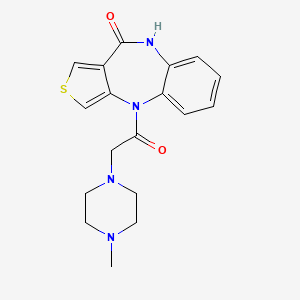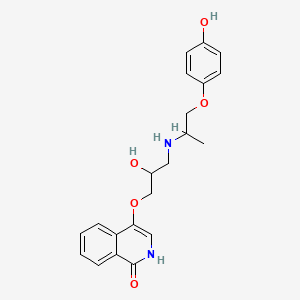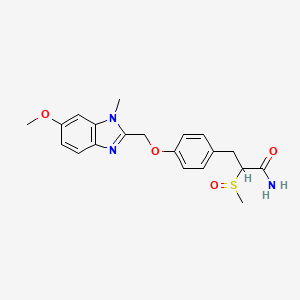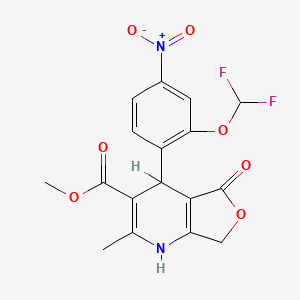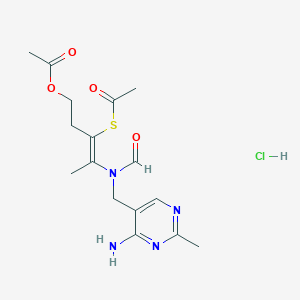
Acetiamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetiamine hydrochloride, also known as acetamidine hydrochloride, is an organic compound with the formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is used in the synthesis of various nitrogen-bearing compounds and has applications in both industrial and laboratory settings .
准备方法
Synthetic Routes and Reaction Conditions
Acetiamine hydrochloride is synthesized through a two-step process. Initially, a solution of acetonitrile in ethanol is treated with anhydrous hydrogen chloride at close to 0°C in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{H}_3\text{C}-\text{C}\equiv\text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 ] The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH})-\text{NH}_2\cdot\text{HCl} + \text{C}_2\text{H}_5\text{OH} ] All reagents must be thoroughly dried using a strong desiccant such as phosphorus pentoxide to prevent hydrolysis .
Industrial Production Methods
In industrial settings, acetamidine hydrochloride is produced by introducing hydrogen chloride into a solution containing acetonitrile and ethanol, followed by the addition of ammonia. This method ensures high yield and is suitable for large-scale production .
化学反应分析
Types of Reactions
Acetiamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it hydrolyzes to acetic acid and ammonia. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]
Decomposition: Upon heating, it releases ammonium chloride and acetonitrile. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]
Base Treatment: Treatment with a strong base yields free base acetamidine. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ammonia, and strong bases like potassium hydroxide. The reactions typically occur under controlled temperature conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include acetic acid, ammonia, ammonium chloride, acetonitrile, and free base acetamidine .
科学研究应用
Acetiamine hydrochloride is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of acetiamine hydrochloride involves its role as a source of amidine. Amidines are strong Lewis bases, and this compound acts as a weak Lewis acid. It participates in various chemical reactions, forming stable intermediates that are crucial in the synthesis of complex nitrogen compounds .
相似化合物的比较
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound used more widely than acetamide, but not prepared from acetamide.
Uniqueness
Acetiamine hydrochloride is unique due to its ability to act as a precursor for a wide range of nitrogen-bearing compounds. Its reactivity and versatility in forming heterocycles make it distinct from other similar compounds .
属性
CAS 编号 |
28008-04-0 |
|---|---|
分子式 |
C16H23ClN4O4S |
分子量 |
402.9 g/mol |
IUPAC 名称 |
[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-; |
InChI 键 |
GVYHWIVMQYPBOQ-AZJSCORLSA-N |
手性 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl |
规范 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


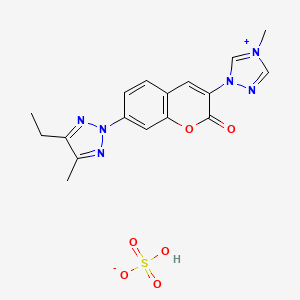

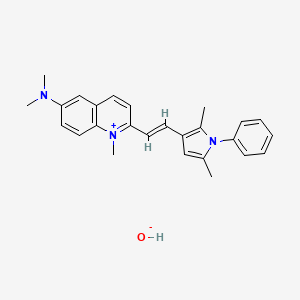

![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
